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Compound of Interest

Compound Name: Dihydrodicyclopentadiene

Cat. No.: B010047 Get Quote

Introduction: Dihydrodicyclopentadiene, systematically known as endo-

tricyclo[5.2.1.02,6]dec-3-ene, is a tricyclic hydrocarbon of significant interest in materials

science and organic synthesis. Its rigid, caged structure imparts unique properties to polymers

and serves as a versatile scaffold for the synthesis of complex molecules. A thorough

understanding of its spectroscopic characteristics is paramount for its identification,

characterization, and quality control. This technical guide provides a comprehensive overview

of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for

dihydrodicyclopentadiene and its closely related derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the intricate stereochemistry of the

dihydrodicyclopentadiene framework. While complete spectral data for the parent compound

is not readily available in the public domain, analysis of its derivatives provides significant

insight into the expected chemical shifts and coupling constants.

Table 1: 1H and 13C NMR Spectroscopic Data for Dihydrodicyclopentadiene Derivatives
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Compound
1H NMR (δ,
ppm)

13C NMR (δ,
ppm)

Solvent Reference

8-exo-formyl-2,6-

exo-

tricyclo[5.2.1.02,

6]decane

0.85-1.05 (m,

3H), 1.12-1.33

(m, 3H), 1.61-

1.69 (m, 1H),

1.81-1.97 (m,

5H), 2.04-2.09

(m, 1H), 2.22-

2.28 (m, 1H),

2.32 (br. "s", 1H),

9.66 (d, J=1.5

Hz, 1H, CHO)

27.3 (t), 29.5 (t),

30.1 (t), 31.9 (t),

32.1 (t), 40.4 (d),

42.2 (d), 48.10

(d), 48.13 (d),

54.3 (d), 203.2

(d)

CDCl3 [1]

8-endo-formyl-

2,6-exo-

tricyclo[5.2.1.02,

6]decane

0.85-1.04 (m,

2H), 1.07-1.22

(m, 2H), 1.50-

1.66 (m, 4H),

1.74-1.96 (m,

4H), 2.04-2.08

(m, 1H), 2.48-

2.51 (m, 1H),

2.65-2.72 (m,

1H), 9.79 (d, J=1

Hz, 1H, CHO)

26.9 (t), 28.7 (t),

32.3 (t), 32.6 (t),

33.8 (t), 41.7 (d),

42.7 (d), 43.0 (d),

48.1 (d), 53.3 (d),

205.0 (d)

CDCl3 [1]

8-exo-methylol-

2,6-exo-

tricyclo[5.2.1.02,

6]decane

0.8-1.05 (m, 4

H), 1.09-1.32 (m,

3H), 1.51-1.67

(m, 2H), 1.72-

1.90 (m, 4H),

1.94 ("s", 2H),

2.05 (br. s, 1H,

OH), 3.33-3.43

(m, 2H, CH2OH)

27.4 (t), 29.1 (t),

32.0 (t), 32.4 (t),

33.1 (t), 40.6 (d),

42.4 (d), 44.4 (d),

47.8 (d), 48.5 (d),

66.5 (t)

CDCl3 [1]
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Note: (s) = singlet, (d) = doublet, (t) = triplet, (m) = multiplet, (br) = broad. Chemical shifts are

referenced to TMS.

The 1H NMR spectra of these tricyclic systems are characterized by complex multiplets in the

aliphatic region (0.8-2.8 ppm) due to extensive spin-spin coupling between the numerous non-

equivalent protons in the rigid cage structure. The olefinic protons of

dihydrodicyclopentadiene are expected to appear in the range of 5.5-6.0 ppm. The 13C NMR

spectra show a series of signals in the aliphatic region (25-55 ppm) corresponding to the

saturated carbon framework. The olefinic carbons would be expected to resonate around 130-

140 ppm. Two-dimensional NMR techniques, such as COSY and HMQC, are invaluable for the

definitive assignment of the proton and carbon signals in these complex molecules.[2]

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups within

a molecule. For dihydrodicyclopentadiene, the most characteristic vibrations are associated

with the C-H bonds of the cycloalkane and alkene moieties.

Table 2: Key Infrared Absorption Frequencies for Dihydrodicyclopentadiene Derivatives

Compound
Key IR Absorptions
(cm-1)

Sample Phase Reference

8-exo-formyl-2,6-exo-

tricyclo[5.2.1.02,6]dec

ane

2710 (aldehyde C-H),

1719 (aldehyde C=O)
Film [1]

8-exo-methylol-2,6-

exo-

tricyclo[5.2.1.02,6]dec

ane

3329 (O-H), 2937 (C-

H), 1478, 1451, 1078,

1034, 994

Film [1]

(Z)-1-

(Tricyclo[5.2.1.02,6]de

c-3-en-8-

ylidene)propan-2-one

1710 (saturated

ketone), 1620 (C=C)
Not specified [3]

For dihydrodicyclopentadiene, the IR spectrum is expected to be dominated by:
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C-H stretching (sp3 carbons): Strong absorptions in the 2850-3000 cm-1 region.

C-H stretching (sp2 carbons): Medium absorptions just above 3000 cm-1.

C=C stretching: A medium intensity band around 1640-1680 cm-1.

C-H bending: Various bands in the fingerprint region below 1500 cm-1.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which can be used for identification and structural elucidation. The rigid tricyclic

structure of dihydrodicyclopentadiene influences its fragmentation behavior.

Table 3: Mass Spectrometry Data for Dihydrodicyclopentadiene and Related Compounds
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Compound
Molecular Ion
(M+, m/z)

Key Fragment
Ions (m/z)

Ionization
Method

Reference

endo-

Tricyclo[5.2.1.02,

6]decane

136
Not specified in

detail

Electron

Ionization
[4]

8-exo-formyl-2,6-

exo-

tricyclo[5.2.1.02,

6]decane

164

135, 108, 107

(100%), 93, 79,

67

Not specified [1]

8-endo-formyl-

2,6-exo-

tricyclo[5.2.1.02,

6]decane

164
120 (100%), 118,

107, 91, 79, 67
Not specified [1]

8-exo-methylol-

2,6-exo-

tricyclo[5.2.1.02,

6]decane

166
148, 135 (100%),

107, 93, 79, 67
Not specified [1]

(Z)-1-

(Tricyclo[5.2.1.02

,6]dec-3-en-8-

ylidene)propan-

2-one

216
173, 107, 67

(base peak)
Not specified [3]

The mass spectrum of dihydrodicyclopentadiene (C10H14) is expected to show a molecular

ion peak at m/z 134. A prominent fragmentation pathway for related dicyclopentadiene systems

is a retro-Diels-Alder reaction, which would lead to the formation of cyclopentadiene (m/z 66).

This fragment is often the base peak in the mass spectra of these compounds.

Experimental Protocols
Standard analytical techniques are employed for the spectroscopic analysis of

dihydrodicyclopentadiene.
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Nuclear Magnetic Resonance (NMR):1H and 13C NMR spectra are typically recorded on

spectrometers operating at frequencies of 300 MHz or higher.[1] Samples are dissolved in a

deuterated solvent, commonly chloroform-d (CDCl3), with tetramethylsilane (TMS) used as

an internal standard for chemical shift referencing.

Infrared (IR) Spectroscopy: IR spectra are often obtained from a thin film of the neat liquid

sample between salt plates (e.g., NaCl or KBr).[1] Alternatively, the sample can be dissolved

in a suitable solvent like carbon tetrachloride (CCl4). The spectrum is typically recorded over

the range of 4000-400 cm-1.

Mass Spectrometry (MS): Electron ionization (EI) is a common method for analyzing volatile,

thermally stable compounds like dihydrodicyclopentadiene. The sample is introduced into

the mass spectrometer, often via a gas chromatograph (GC-MS), where it is ionized by a

beam of electrons. The resulting ions are then separated based on their mass-to-charge

ratio.

Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

chemical compound like dihydrodicyclopentadiene.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

Conclusion: The spectroscopic data presented in this guide, derived from

dihydrodicyclopentadiene and its close structural analogs, provide a foundational

understanding for researchers and professionals working with this important tricyclic

hydrocarbon. While a complete dataset for the parent compound remains to be fully compiled

in the public literature, the analysis of its derivatives offers robust and reliable information for its

characterization. The combination of NMR, IR, and MS provides a powerful analytical toolkit for

confirming the structure and assessing the purity of dihydrodicyclopentadiene in various

applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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